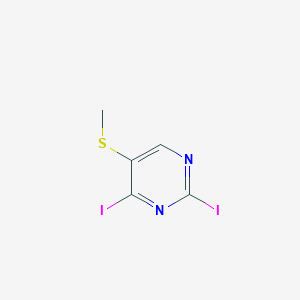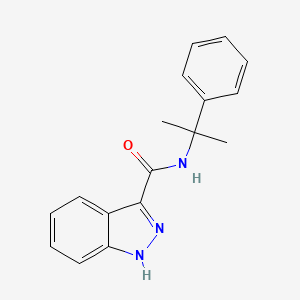
Cumyl-inaca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Cumyl-inaca can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-3-carboxylic acid with 1-methyl-1-phenylethylamine under specific conditions to form the desired carboxamide . The reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Cumyl-inaca undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .
科学研究应用
Cumyl-inaca has several scientific research applications, including:
作用机制
Cumyl-inaca exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors . It binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that mediate its psychoactive and physiological effects . The activation of CB1 receptors in the brain is primarily responsible for its psychoactive effects, while CB2 receptor activation is associated with its immunomodulatory and anti-inflammatory properties .
相似化合物的比较
Cumyl-inaca is similar to other synthetic cannabinoids such as:
Cumyl-pinaca: Another synthetic cannabinoid with a similar structure but different functional groups.
5F-Cumyl-pinaca: A fluorinated analog of cumyl-pinaca with enhanced potency and different pharmacological properties.
Cumyl-thpinaca: A thiophene analog with distinct chemical and biological characteristics.
Compared to these compounds, this compound is unique due to its specific chemical structure and the resulting pharmacological profile .
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-17(2,12-8-4-3-5-9-12)18-16(21)15-13-10-6-7-11-14(13)19-20-15/h3-11H,1-2H3,(H,18,21)(H,19,20) |
InChI 键 |
COOPWWXIRLDJCP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


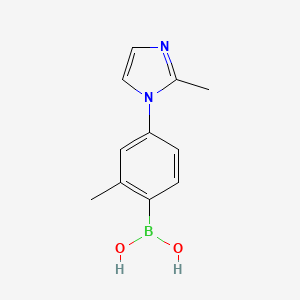

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
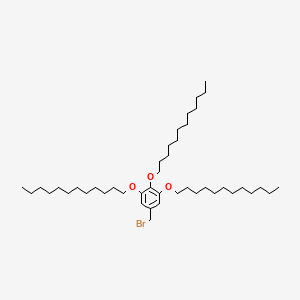
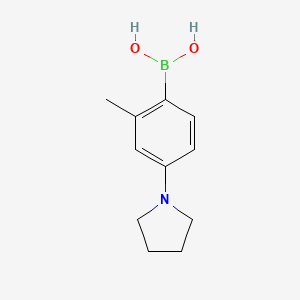
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)

![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
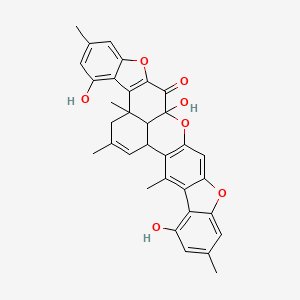
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
